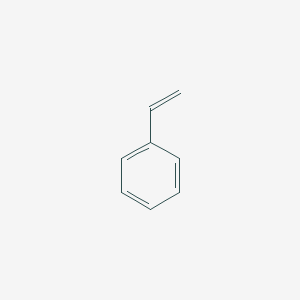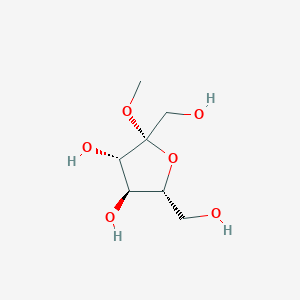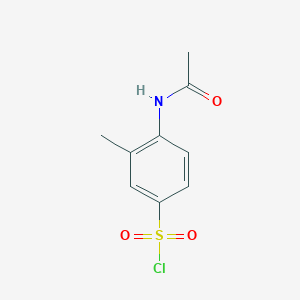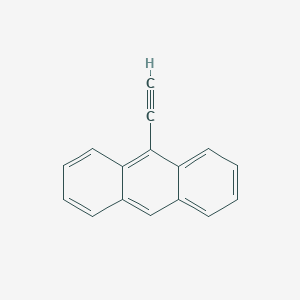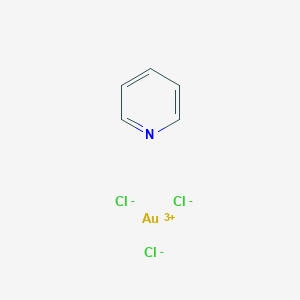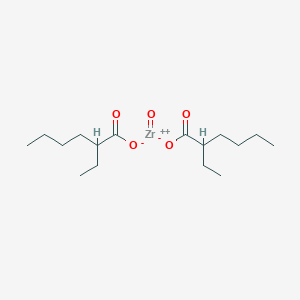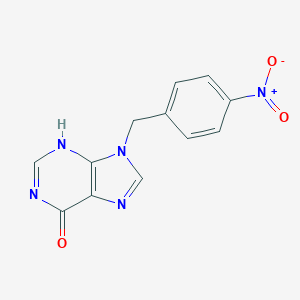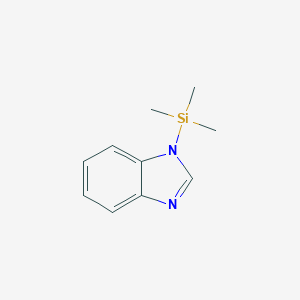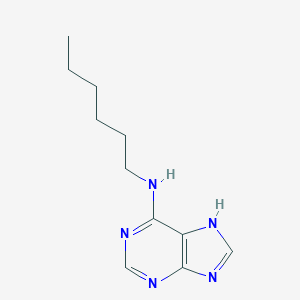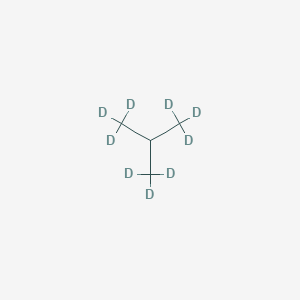![molecular formula C13H11BrN2 B080945 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine CAS No. 10407-11-1](/img/structure/B80945.png)
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine, also known as BPH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学研究应用
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been the subject of scientific research due to its potential applications in various fields. One area of research is its potential as an anti-cancer agent. Studies have shown that 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment.
Another area of research is 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine's potential as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizing agent and light to destroy cancer cells. 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have strong photosensitizing properties, making it a potential candidate for use in PDT.
作用机制
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine's mechanism of action is not fully understood, but studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II.
生化和生理效应
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have a protective effect on the liver and kidneys.
实验室实验的优点和局限性
One advantage of using 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine in lab experiments is that it is relatively easy to synthesize. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine. One area of research is its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have neuroprotective properties, making it a potential candidate for further research in these areas.
Another area of research is the development of new synthesis methods for 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine. This could help to overcome the limitations of current synthesis methods and make 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine more readily available for use in lab experiments.
Conclusion
In conclusion, 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its anti-cancer properties and potential as a photosensitizer in PDT make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential applications in other areas.
合成方法
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine can be synthesized through a variety of methods, including the condensation of 2-bromobenzaldehyde with phenylhydrazine in the presence of a catalyst such as acetic acid. Other methods include the reaction of 2-bromobenzaldehyde with hydrazine hydrate, or the reaction of 2-bromoacetophenone with phenylhydrazine.
属性
CAS 编号 |
10407-11-1 |
|---|---|
产品名称 |
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine |
分子式 |
C13H11BrN2 |
分子量 |
275.14 g/mol |
IUPAC 名称 |
N-[(2-bromophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11BrN2/c14-13-9-5-4-6-11(13)10-15-16-12-7-2-1-3-8-12/h1-10,16H |
InChI 键 |
AGUARNBWSQREFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2Br |
规范 SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



